9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrrolidine ring fused to a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 9-Methyl-4-hydroxy-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the methyl group at the 9-position.
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Oxidized form of the aldehyde.
4-Hydroxy-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Reduced form of the carbonyl group.
Uniqueness
The presence of the methyl group at the 9-position and the aldehyde functional group confer unique chemical properties and biological activities to 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, distinguishing it from its analogs .
Properties
IUPAC Name |
9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-4-8-17-12(10)15-13(11(9-18)14(17)19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLCXLVGXYOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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